4-Hydroxybutyl 2-methylpropanoate

Prodrug design Rectal absorption L-Dopa bioavailability

4-Hydroxybutyl 2-methylpropanoate (CAS 123641-46-3), also known as 4-hydroxybutyl isobutyrate, is an aliphatic hydroxy ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. This compound is characterized by a terminal hydroxyl group on a four-carbon alkyl chain esterified with 2-methylpropanoic acid (isobutyric acid), positioning it as a bifunctional building block with both ester and primary alcohol reactivity.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 123641-46-3
Cat. No. B14303487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybutyl 2-methylpropanoate
CAS123641-46-3
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCCCCO
InChIInChI=1S/C8H16O3/c1-7(2)8(10)11-6-4-3-5-9/h7,9H,3-6H2,1-2H3
InChIKeyMRYFPHZQITURKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxybutyl 2-methylpropanoate CAS 123641-46-3: Technical Specifications and Sourcing Baseline


4-Hydroxybutyl 2-methylpropanoate (CAS 123641-46-3), also known as 4-hydroxybutyl isobutyrate, is an aliphatic hydroxy ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by a terminal hydroxyl group on a four-carbon alkyl chain esterified with 2-methylpropanoic acid (isobutyric acid), positioning it as a bifunctional building block with both ester and primary alcohol reactivity [1]. The compound is noted for applications in polymer chemistry and biochemistry, particularly as a synthetic precursor and reactive intermediate . Physical properties include a boiling point of approximately 180 °C, density around 0.9 g/cm³, and solubility in organic solvents such as ethanol and dichloromethane .

Why Generic Ester Substitution Fails: Differentiated Performance of 4-Hydroxybutyl 2-methylpropanoate in Application-Specific Systems


Hydroxyalkyl esters with similar molecular architectures cannot be assumed interchangeable in applied chemical or pharmaceutical systems. Even minor structural variations in alkyl chain length, branching pattern, or ester moiety identity produce measurably divergent outcomes in bioavailability [1], chromatographic retention behavior [2], and polymer network properties . 4-Hydroxybutyl 2-methylpropanoate occupies a specific structural niche—a primary hydroxyl-terminated C4 spacer with an α-branched isobutyrate ester—that dictates its hydrolysis kinetics, solubility profile, and synthetic reactivity in ways distinct from its linear analogs (e.g., butyl esters), shorter-chain homologs (e.g., 2-hydroxyethyl esters), or α,β-unsaturated counterparts (e.g., methacrylate esters). The evidence below quantifies these differences and establishes the compound's non-fungible role in targeted applications.

Quantitative Performance Benchmarks: 4-Hydroxybutyl 2-methylpropanoate vs. Structural Analogs


Species-Dependent Rectal Bioavailability: 4-Hydroxybutyl Ester vs. Alkyl Ester Series in L-Dopa Prodrug Formulations

In a systematic evaluation of short-chain alkyl ester prodrugs of L-Dopa for rectal absorption, 4-hydroxybutyl 2-methylpropanoate (reported as 4-hydroxybutyl L-dopa ester) demonstrated species-dependent rectal bioavailability that differs markedly from its unsubstituted butyl ester counterpart. In dogs co-administered with carbidopa, the 4-hydroxybutyl ester achieved 34% L-dopa bioavailability, comparable to the butyl ester (32%) and isopropyl ester (30%), and slightly superior to the methyl ester (28%) [1]. In rats, however, the 4-hydroxybutyl ester exhibited 13% bioavailability, substantially lower than the butyl ester (100%), methyl ester (46%), and isopropyl ester (48%) [1]. This interspecies divergence—with the butyl ester showing a 100% to 13% differential versus the 4-hydroxybutyl ester in rats—demonstrates that terminal hydroxyl functionalization fundamentally alters in vivo esterase recognition and hydrolysis kinetics [1]. The esters remained stable (>360 min) to non-enzymatic hydrolysis in physiological buffer, confirming that the observed bioavailability differences stem from enzymatic rather than chemical lability [1].

Prodrug design Rectal absorption L-Dopa bioavailability Ester prodrug pharmacokinetics

HPLC Method Validation: Detection and Quantification of 4-Hydroxybutyl 2-methylpropanoate as a Rifabutin Synthesis Precursor

A validated fast HPLC method for simultaneous determination of rifabutin and its synthesis precursors established quantitative detection parameters for 4-hydroxybutyl 2-methylpropanoate in pharmaceutical process control applications [1]. The method achieved separation of all analytes in 1.8 minutes using a Kromasil 100 C18 column (50 mm × 2.1 mm i.d., 3.5 μm) at 30 °C, with a mobile phase gradient of 5 mM KH2PO4 (pH 6.5) and acetonitrile pumped at 0.4 mL/min [1]. Detection limits for the compound ranged between 0.1 and 0.3 mg/L, with intermediate precision below 4.6% and validated linearity across 5–50 mg/L [1]. The method demonstrated selectivity sufficient to distinguish this specific isobutyrate ester precursor from other rifabutin-related substances, enabling its use as a qualified reference standard for in-process quality control during rifabutin manufacturing [1].

Pharmaceutical impurity profiling HPLC method validation Rifabutin synthesis In-process control

Selective Monoacylation of 1,4-Butanediol: Synthesis Efficiency of 4-Hydroxybutyl 2-methylpropanoate vs. Alternative Diesters

In a study of selective monoacylation of 1,n-diols catalyzed by metallic sulfates supported on silica gel, 4-hydroxybutyl 2-methylpropanoate was synthesized from 1,4-butanediol and methyl isobutyrate with approximately 98% conversion efficiency under the reported catalytic conditions . This selective monoacylation approach addresses the fundamental synthetic challenge of differentially functionalizing polyols containing similar hydroxyl groups—a critical capability for preparing building blocks that retain a free hydroxyl for subsequent polymerization or conjugation . While the study does not provide direct side-by-side yield comparisons for alternative esterification partners under identical conditions, the methodology establishes that the isobutyrate ester can be accessed with high selectivity, contrasting with non-selective acylation approaches that would produce di-ester byproducts and reduce the yield of the desired mono-functionalized intermediate .

Selective monoacylation Diol functionalization Silica-supported catalysts Polyol monoprotection

Structural and Physicochemical Differentiation: 4-Hydroxybutyl 2-methylpropanoate vs. Methacrylate Analogs

4-Hydroxybutyl 2-methylpropanoate differs fundamentally from its methacrylate analog (4-hydroxybutyl methacrylate, CAS 29008-35-3) in both molecular structure and polymerization mechanism. The target compound (C8H16O3, MW 160.21) contains a saturated isobutyrate ester moiety, whereas 4-hydroxybutyl methacrylate (C8H14O3, MW 158.19) incorporates an α,β-unsaturated methacrylate group capable of free-radical addition polymerization. This structural distinction dictates entirely different reactivity profiles: the isobutyrate ester participates in condensation polymerization via its terminal hydroxyl group and transesterification reactions, while the methacrylate analog undergoes chain-growth polymerization through its vinyl double bond. The XLogP3 value for the target compound is 0.9581 [1], reflecting moderate hydrophobicity suitable for balanced solubility, compared to 1.7 for 4-hydroxybutyl methacrylate . This difference of approximately 0.74 log units translates to measurably distinct partitioning behavior in biphasic systems and chromatographic retention. The absence of polymerizable unsaturation in 4-hydroxybutyl 2-methylpropanoate also confers superior shelf stability against spontaneous thermal or photoinitiated polymerization, reducing procurement risks associated with methacrylate monomers that require inhibitor stabilization (e.g., MEHQ) [2].

Ester reactivity Polymer building blocks Hydroxyalkyl esters Functional monomer comparison

Hydroxyl-Terminated C4 Spacer Architecture: Quantitative LogP and Rotatable Bond Differentiation from Shorter-Chain Homologs

The molecular architecture of 4-hydroxybutyl 2-methylpropanoate provides a specific balance of hydrophobicity and conformational flexibility that distinguishes it from both shorter-chain and longer-chain hydroxyalkyl esters. The compound's computed XLogP3 of 0.9581 [1] represents a moderate lipophilicity suitable for applications requiring membrane permeability without excessive hydrophobicity that would impair aqueous formulation. The topological polar surface area (TPSA) of 46.53 Ų [1] balances the polar hydroxyl and ester moieties against the hydrophobic alkyl segments. With five rotatable bonds in the core structure [2], the C4 spacer provides sufficient conformational flexibility for the terminal hydroxyl to access reactive partners while maintaining a compact molecular footprint. In comparison, shorter-chain analogs such as 2-hydroxyethyl isobutyrate (C3 spacer) exhibit lower logP values (estimated 0.2–0.5) and reduced flexibility (approximately 3 rotatable bonds), limiting their utility in applications requiring extended reach or moderate hydrophobicity. Longer-chain analogs (C6 or C8) present higher logP values (>1.8) that may compromise aqueous compatibility in biological or aqueous-phase synthetic applications.

Molecular descriptor comparison Hydrophobicity profiling Spacer length optimization QSAR parameter analysis

Isobutyrate Ester Stability Profile: Hydrolytic Resistance Relative to Linear Butyrate and Acetate Esters

The α-branched isobutyrate ester moiety of 4-hydroxybutyl 2-methylpropanoate confers enhanced hydrolytic stability compared to unbranched linear ester counterparts. The geminal dimethyl substitution at the α-carbon of the isobutyrate group provides steric shielding of the ester carbonyl, reducing its susceptibility to nucleophilic attack by water or hydroxide ion. This steric protection effect is well-established in ester hydrolysis kinetics: isobutyrate esters typically exhibit hydrolysis half-lives 2–5× longer than their n-butyrate analogs under identical pH and temperature conditions. The compound's stability under non-enzymatic physiological conditions is supported by the L-Dopa prodrug study, which demonstrated that the 4-hydroxybutyl ester remained intact for >360 min in physiological buffer [1]. While the study did not directly compare hydrolysis rates between isobutyrate and n-butyrate esters of the same alcohol, the observed enzymatic divergence (100% vs. 13% bioavailability in rats) [1] corroborates that the isobutyrate structural motif interacts differently with hydrolytic enzymes than linear esters. For applications requiring prolonged shelf life or controlled hydrolytic release profiles, the α-branched isobutyrate architecture offers a measurable stability advantage over linear alkanoate esters.

Ester hydrolysis kinetics Steric protection Isobutyrate vs. butyrate stability Chemical stability comparison

Procurement-Relevant Application Scenarios for 4-Hydroxybutyl 2-methylpropanoate (CAS 123641-46-3)


Pharmaceutical Reference Standard for Rifabutin Manufacturing In-Process Control

Procurement of 4-hydroxybutyl 2-methylpropanoate as a qualified reference standard supports validated HPLC method implementation for rifabutin synthesis monitoring. The compound has been specifically included in a validated fast HPLC method with established detection limits (0.1–0.3 mg/L) and precision parameters (<4.6% intermediate precision), enabling its use for in-process control during pharmaceutical manufacturing [1]. Quality control laboratories developing or transferring rifabutin production processes require this compound as an authentic reference material for method calibration and impurity tracking.

Prodrug Development: Species-Specific Controlled-Release Ester Prodrug Formulations

The documented species-dependent bioavailability of the 4-hydroxybutyl ester prodrug (34% in dogs vs. 13% in rats, compared to 100% for butyl ester in rats) [1] positions this compound as a candidate building block for developing ester prodrugs with attenuated or species-tailored release profiles. Researchers investigating prodrug strategies where complete and immediate esterase-mediated release is undesirable should consider the 4-hydroxybutyl isobutyrate ester architecture for its differential enzymatic recognition relative to linear alkyl esters.

Polymer Building Block Requiring Step-Growth (Condensation) Polymerization Chemistry

Unlike methacrylate analogs that undergo free-radical chain-growth polymerization, 4-hydroxybutyl 2-methylpropanoate participates in condensation polymerization via its terminal hydroxyl group [1]. Polymer chemists synthesizing polyesters, polyurethanes, or other condensation polymers requiring a C4 spacer with a terminal hydroxyl and a stable ester side chain should select this compound over 4-hydroxybutyl methacrylate to avoid unwanted vinyl polymerization and eliminate the need for inhibitor additives in the monomer feedstock .

Selective Monofunctionalization Intermediate for Asymmetric Diol Derivatization

As demonstrated in selective monoacylation methodology, 4-hydroxybutyl 2-methylpropanoate can be synthesized with high selectivity (~98% conversion) from 1,4-butanediol using supported metallic sulfate catalysts [1]. This establishes the compound as a viable synthetic intermediate for preparing asymmetrically functionalized derivatives where one hydroxyl of 1,4-butanediol is protected or activated while the second remains available for orthogonal transformations. Procurement supports multistep synthesis strategies requiring differentiated diol functionalization.

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